2-(3-Aminopropyl)aniline

Vue d'ensemble

Description

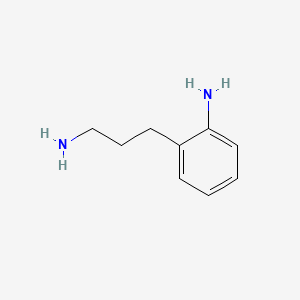

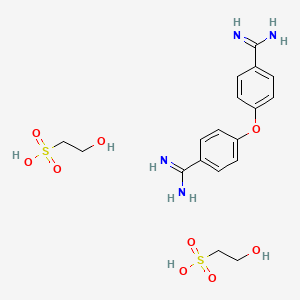

2-(3-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2 . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aliphatic amine, and 1 primary aromatic amine .

Synthesis Analysis

The synthesis of aniline compounds, including 2-(3-Aminopropyl)aniline, often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . A new reaction has been reported that uses light and two transition-metal catalysts to make products known as anilines . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropyl)aniline includes a six-membered aromatic ring, which is a characteristic feature of anilines . The molecule also contains 1 primary aliphatic amine and 1 primary aromatic amine .Chemical Reactions Analysis

Aniline compounds, including 2-(3-Aminopropyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis

2-(3-Aminopropyl)aniline has a molecular weight of 150.221 Da . The compound contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aliphatic amine, and 1 primary aromatic amine .Applications De Recherche Scientifique

Application in Stretchable Strain Sensors

Specific Scientific Field

Material Science and Engineering

Summary of the Application

“2-(3-Aminopropyl)aniline” is used in the development of stretchable strain sensors. These sensors are capable of acquiring data when in contact with human skin or equipment and are widely used in wearable applications .

Methods of Application or Experimental Procedures

Polydimethylsiloxane (PDMS) was selected as the flexible substrate to ensure tensile strength, and polyaniline (PANI) was used to measure the resistance changes in the sensor. Problems regarding poor uniformity of PANI on PDMS were resolved by surface treatment of the PDMS, wherein PANI polymerization was performed sequentially after forming a self-assembled monolayer (SAM) on the PDMS substrate. O2 plasma and “2-(3-Aminopropyl)aniline” were used to form the SAM .

Results or Outcomes

The sensor developed can obtain stable characteristics even under high tensile stress through the evenly formed PANI films on the surface-treated PDMS substrate. It has a gauge factor over 40 and tensile stress about 50%, which makes it suitable for various flexible sensor applications .

Application in Chemical Modification of Metal Oxide Nanoparticle Surfaces

Specific Scientific Field

Chemistry and Nanotechnology

Summary of the Application

“2-(3-Aminopropyl)aniline” has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Methods of Application or Experimental Procedures

The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property. The “2-(3-Aminopropyl)aniline”-treated MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .

Results or Outcomes

The treatment with “2-(3-Aminopropyl)aniline” enhances the dispersibility and anti-bacterial property of MONPs, making them suitable for various applications such as electrochemical sensors, catalysts, and Pickering emulsions .

Application in Antioxidants for Rubber Vulcanizates

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

“2-(3-Aminopropyl)aniline” is used in the preparation of conducting polymers that act as novel antioxidants for rubber vulcanizates . These antioxidants are essential additives to retard the oxidation reaction of natural rubber .

Methods of Application or Experimental Procedures

Natural rubber (NR) and styrene-butadiene rubber (SBR) formulations containing polyaromatic and polyheterocyclic amine homopolymers and copolymers were prepared. The polymers were characterized, examined for physical properties, and evaluated as antioxidants for NR and SBR vulcanizates .

Results or Outcomes

The prepared polymers have shown better antioxidant efficiency than the conventional antioxidants phenyl naphthyl amine (P N) and the polymerized-2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) industrially used in addition to their safety and eco-friendliness to the environment .

Application in Conducting Polymer for Flexible Sensors

Summary of the Application

“2-(3-Aminopropyl)aniline” is used in the development of conducting polymers for flexible sensors . These sensors have various applications, such as electronic skin, flexible displays, health monitors, and energy harvesters .

Methods of Application or Experimental Procedures

Polyaniline (PANI) has good electrical properties and high mechanical strength, thereby rendering it suitable for application to flexible-substrate-based wearable sensors . Problems regarding poor uniformity of PANI on PDMS were resolved by surface treatment of the PDMS, wherein PANI polymerization was performed sequentially after forming a self-assembled monolayer (SAM) on the PDMS substrate .

Results or Outcomes

The sensor developed can obtain stable characteristics even under high tensile stress through the evenly formed PANI films on the surface-treated PDMS substrate. It is expected that this sensor can be used in various flexible sensor applications .

Safety And Hazards

The safety data sheet for aniline indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also known to cause damage to organs through prolonged or repeated exposure .

Orientations Futures

There is ongoing research into the use of amines, including 2-(3-Aminopropyl)aniline, in various applications. For example, amines have been used to enhance the silanization reaction of the silica-silane system in model and practical silica-filled natural rubber compounds . This research suggests that amines could have potential future applications in the development of new materials and technologies .

Propriétés

IUPAC Name |

2-(3-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZAJYVDZRSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192963 | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)aniline | |

CAS RN |

39909-27-8 | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)

![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)

![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)